molecular formula C19H25N3O2 B4981162 (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4981162
M. Wt: 327.4 g/mol
InChI Key: ORAKKOLJFWGKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic development .

Medicine

In medicine, the compound is explored for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ETHYL-5-METHYL-4-ISOXAZOLYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of the isoxazole and piperazine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-17-18(15(3)24-20-17)19(23)22-11-9-21(10-12-22)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAKKOLJFWGKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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